molecular formula C18H17F3N2O B14784946 3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14784946
M. Wt: 334.3 g/mol
InChI Key: ACBAEPOABYJIEC-UHFFFAOYSA-N
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Description

3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a trifluoromethyl-substituted phenyl group attached to the azetidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The ethylphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-Amino-4-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one include other azetidinones with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Some similar compounds include:

  • 3-Amino-4-phenylazetidin-2-one
  • 3-Amino-4-(4-methylphenyl)azetidin-2-one
  • 3-Amino-4-(4-chlorophenyl)azetidin-2-one

Properties

Molecular Formula

C18H17F3N2O

Molecular Weight

334.3 g/mol

IUPAC Name

3-amino-4-(4-ethylphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C18H17F3N2O/c1-2-11-6-8-12(9-7-11)16-15(22)17(24)23(16)14-5-3-4-13(10-14)18(19,20)21/h3-10,15-16H,2,22H2,1H3

InChI Key

ACBAEPOABYJIEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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